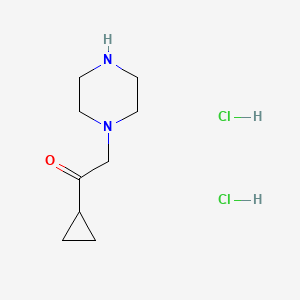
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Vue d'ensemble
Description
“1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2N2O . It has a molecular weight of 241.16 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” consists of a cyclopropyl group, a piperazine ring, and an ethanone group . The exact 3D structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Rajkumar et al. (2014) discusses the synthesis of 1-cyclopropyl piperazine derivatives and their spectral characterization, showcasing their application in developing new compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Photochemical Properties
- Mella, Fasani, and Albini (2001) explored the photochemistry of ciprofloxacin, a compound structurally related to 1-cyclopropyl piperazine, under various conditions, providing insights into the photochemical behavior of similar compounds (Mella, Fasani, & Albini, 2001).
Antimicrobial Studies
- A research by Mallikarjuna, Padmashali, and Sandeep (2014) on cyclopropyl piperazine derivatives indicated significant antimicrobial properties, suggesting the potential of 1-cyclopropyl piperazine in developing new antimicrobial agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antidepressant Applications
- A study on Lu AA21004, a novel antidepressant structurally similar to 1-cyclopropyl piperazine, by Hvenegaard et al. (2012) provides insights into its metabolism and potential application in treating major depressive disorders (Hvenegaard et al., 2012).
Anticancer Studies
- Research conducted by Yurttaş et al. (2014) on triazine derivatives bearing a piperazine amide moiety, similar to 1-cyclopropyl piperazine, showed promising anticancer activities, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Crystal and Molecular Structure Analysis
- The work by Dung et al. (1987) on 1,4-bis-cyclopropylmethyl piperazine, a compound related to 1-cyclopropyl piperazine, provides detailed crystal and molecular structure analysis, which is essential for understanding the chemical properties of such compounds (Dung, Viossat, Sevricourt, & Robba, 1987).
Propriétés
IUPAC Name |
1-cyclopropyl-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8,10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSAVRUPPUYPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



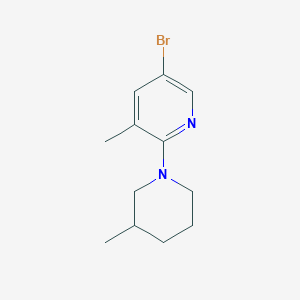
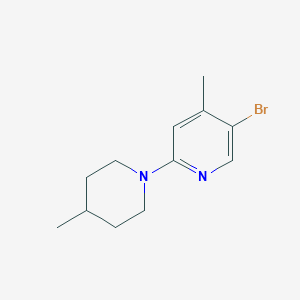
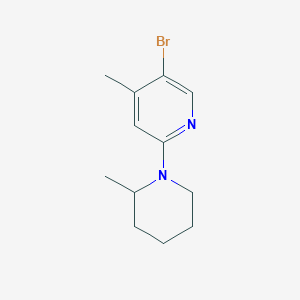
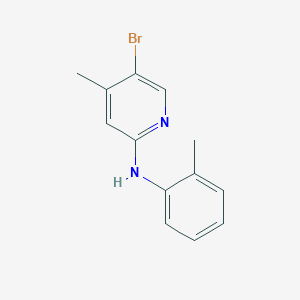
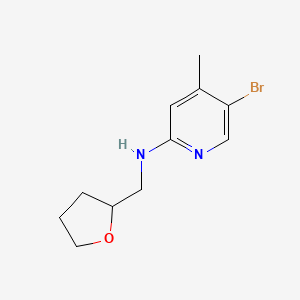
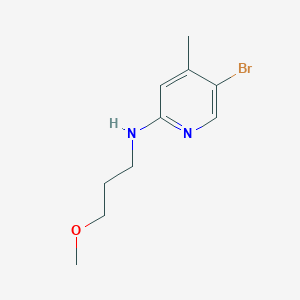
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
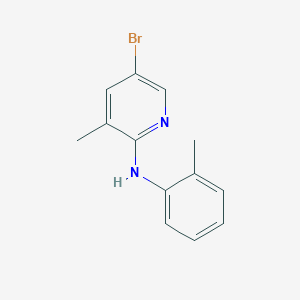
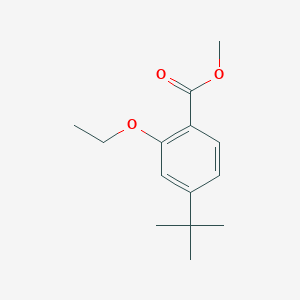
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)

![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)